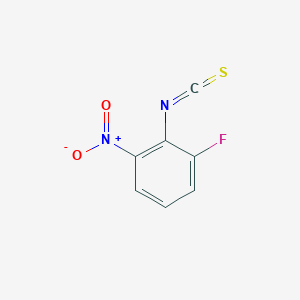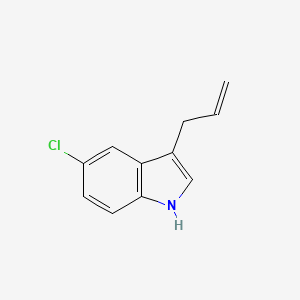![molecular formula C11H22N2O5S B13699232 2-[(4-Boc-1-piperazinyl)sulfonyl]ethanol](/img/structure/B13699232.png)
2-[(4-Boc-1-piperazinyl)sulfonyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Boc-1-piperazinyl)sulfonyl]ethanol is a chemical compound that features a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group and a sulfonyl group attached to an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Boc-1-piperazinyl)sulfonyl]ethanol typically involves the reaction of 1-Boc-piperazine with a sulfonylating agent, followed by the introduction of the ethanol moiety. One common method includes the use of sulfonyl chlorides in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-[(4-Boc-1-piperazinyl)sulfonyl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the Boc group.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of free amines.
科学的研究の応用
2-[(4-Boc-1-piperazinyl)sulfonyl]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(4-Boc-1-piperazinyl)sulfonyl]ethanol involves its interaction with molecular targets such as enzymes and receptors. The Boc-protected piperazine moiety can interact with active sites of enzymes, potentially inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues, enhancing the compound’s binding affinity.
類似化合物との比較
Similar Compounds
- 2-[(4-Boc-1-piperazinyl)sulfonyl]-5-bromopyrimidine
- 2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine
Uniqueness
2-[(4-Boc-1-piperazinyl)sulfonyl]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethanol moiety differentiates it from other similar compounds, potentially offering unique interactions in biological systems.
特性
分子式 |
C11H22N2O5S |
|---|---|
分子量 |
294.37 g/mol |
IUPAC名 |
tert-butyl 4-(2-hydroxyethylsulfonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O5S/c1-11(2,3)18-10(15)12-4-6-13(7-5-12)19(16,17)9-8-14/h14H,4-9H2,1-3H3 |
InChIキー |
RFVWEPVRFAKGLI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Dimethylamino-1-methyl-3-piperidin-4-yl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13699159.png)
![6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13699165.png)
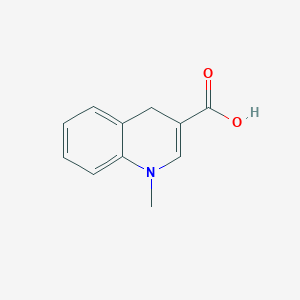
![Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate](/img/structure/B13699171.png)
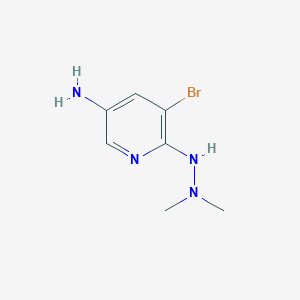

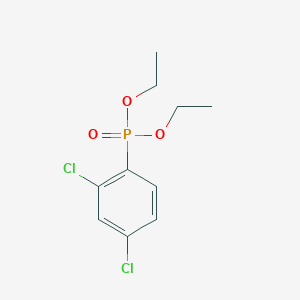
![4-[(tert-Butyldiphenylsilyl)oxy]benzylamine](/img/structure/B13699189.png)
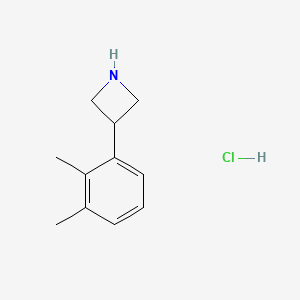
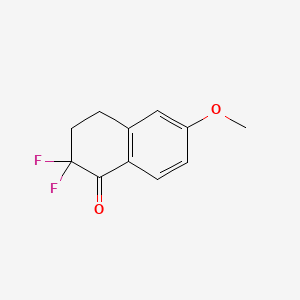

![(2S,4S)-1-Cbz-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]piperidine](/img/structure/B13699233.png)
